Cas no 88743-05-9 (5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine)

5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2-amine, 5-[2-(phenylthio)ethyl]-
- 5-(2-phenylsulfanylethyl)-1,3,4-thiadiazol-2-amine
- MFCD11566207
- AKOS005174795
- 88743-05-9
- DTXSID30589696
- LS-04639
- 5-[2-(phenylthio)ethyl]-1,3,4-thiadiazol-2-amine
- 5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine
- 5-[2-(phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
- A917592
- 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
-
- MDL: MFCD11566207
- インチ: InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
- InChIKey: BYPQZLZKIMDVIC-UHFFFAOYSA-N
- SMILES: NC1=NN=C(CCSC2=CC=CC=C2)S1
計算された属性
- 精确分子量: 237.03943971g/mol
- 同位素质量: 237.03943971g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 105Ų
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD88284-500mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | >95% | 500mg |
$412.00 | 2024-04-19 | |
Crysdot LLC | CD11030369-5g |
5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |
88743-05-9 | 97% | 5g |
$527 | 2024-07-18 | |
abcr | AB384343-1 g |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 1 g |
€239.00 | 2023-07-19 | ||
TRC | P228310-1000mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 1g |
$ 480.00 | 2022-06-03 | ||
abcr | AB384343-500mg |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; . |
88743-05-9 | 500mg |
€205.00 | 2025-02-13 | ||
abcr | AB384343-500 mg |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 500MG |
€195.40 | 2023-02-20 | ||
TRC | P228310-500mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 500mg |
$ 300.00 | 2022-06-03 | ||
TRC | P228310-250mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 250mg |
$ 185.00 | 2022-06-03 | ||
Chemenu | CM527952-1g |
5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |
88743-05-9 | 97% | 1g |
$*** | 2023-05-29 | |
abcr | AB384343-1g |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; . |
88743-05-9 | 1g |
€237.00 | 2025-02-13 |
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amineに関する追加情報
Introduction to 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine, with the CAS number 88743-05-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a thiadiazole core, which is a well-known pharmacophore in drug design, particularly for its role in modulating biological pathways.
The structural motif of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring system substituted with an ethyl chain at the 2-position and a phenylthio group at the 5-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for further chemical modifications. The presence of the thiadiazole ring not only contributes to the compound's stability but also enhances its interactions with biological targets.
In recent years, there has been a growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The amine functional group in 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have leveraged its structural framework to develop novel molecules with enhanced efficacy and reduced side effects. The phenylthio group, in particular, has been shown to influence the compound's solubility and metabolic stability, making it an attractive candidate for drug development.
The latest studies on 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine have focused on its interaction with biological targets such as enzymes and receptors. Preliminary findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For instance, research has indicated that derivatives of this molecule may interfere with the activity of kinases and other signaling molecules involved in cancer progression. These findings underscore the potential of thiadiazole-based compounds as therapeutic agents.
The synthesis of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the phenylthio group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results. These methods not only enhance efficiency but also minimize unwanted byproducts.
In terms of applications, 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine holds promise in both academic research and industrial drug development. Academic laboratories are exploring its use as a starting material for exploring new chemical entities (NCEs), while pharmaceutical companies are investigating its potential as a lead compound for novel therapeutics. The compound's unique structure and demonstrated biological activity make it a valuable asset in the quest for new medicines.
The safety profile of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine is another critical consideration in its development. Extensive toxicological studies are being conducted to assess its acute and chronic effects on living organisms. These studies aim to establish safe dosage ranges and identify any potential hazards associated with its use. Preliminary data suggest that the compound is well-tolerated at moderate doses but may exhibit toxicity at higher concentrations.
The future direction of research on this compound includes optimizing its synthetic routes for scalability and exploring novel derivatives with enhanced pharmacological properties. Computational modeling techniques are being employed to predict how modifications to the molecular structure will affect its biological activity. This approach allows researchers to design molecules with improved target specificity and reduced off-target effects.
In conclusion, 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine, CAS number 88743-05-9, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a promising candidate for further development into new therapeutic agents. As research continues to uncover more about its properties and potential applications, this compound is poised to play a crucial role in addressing unmet medical needs.
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